

Fenticonazole nitrate pharmacological profile

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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

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Core Pharmacological Properties

The table below summarizes the fundamental technical data for **fenticonazole nitrate**.

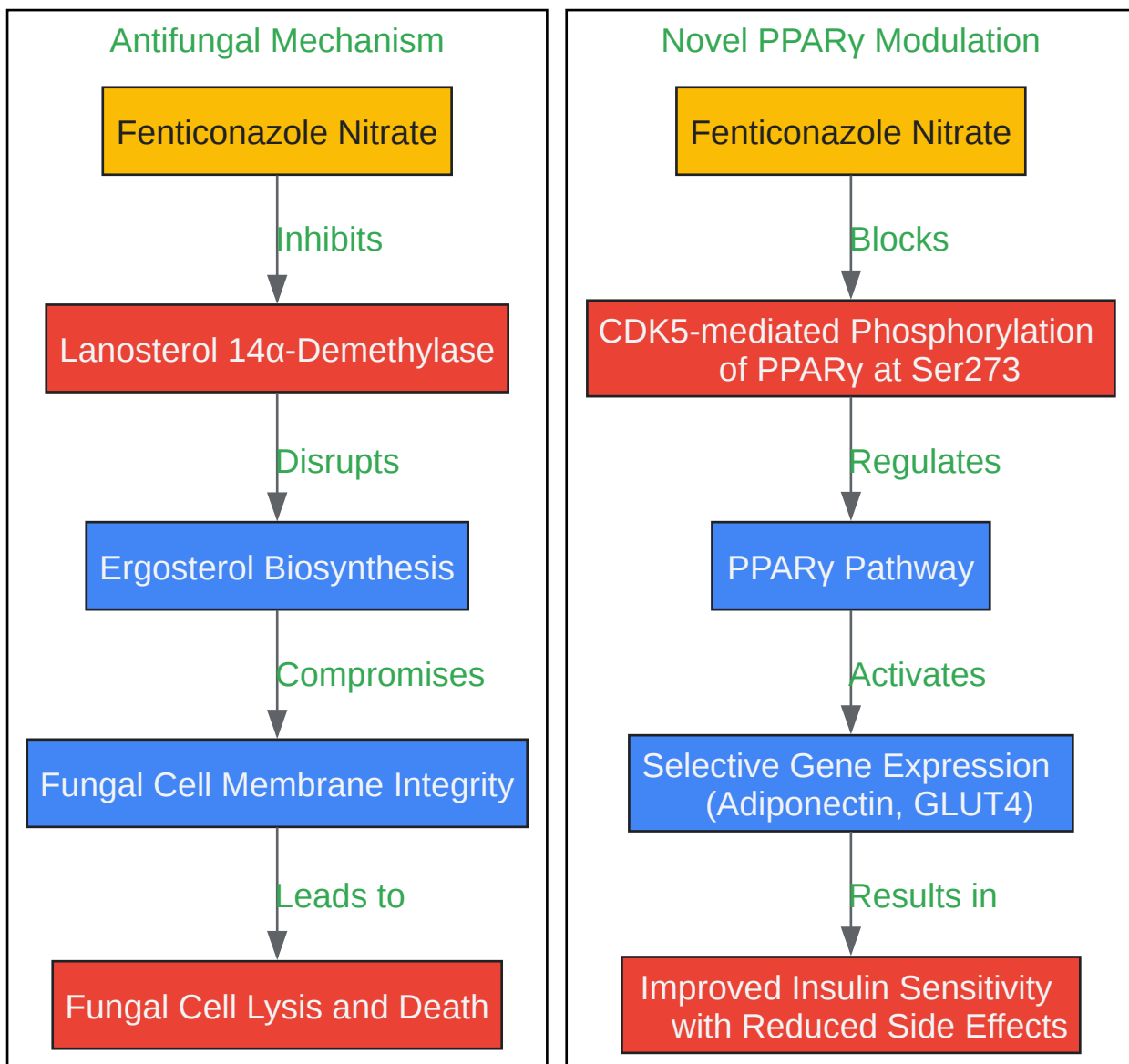
Property	Details
Chemical Name	1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylsulfanyl)phenyl]methoxy]ethyl]-1H-imidazole nitrate [1]
Molecular Formula	C ₂₄ H ₂₀ Cl ₂ N ₂ OS • HNO ₃ [2]
Molecular Weight	518.41 g/mol [3] [2]

| **Mechanism of Action (Antifungal)** | • **Primary:** Inhibits the fungal enzyme **lanosterol 14 α -demethylase**, disrupting ergosterol biosynthesis [3] [4]. • **Secondary:** At high concentrations, directly damages fungal cell membranes and exhibits antibacterial and anti-Trichomonas activity [1] [3] [5]. || **Mechanism of Action (Novel)** | Identified as a **selective PPAR γ -modulating ligand**. It blocks CDK5-mediated phosphorylation of PPAR γ Ser273, which is linked to anti-diabetic effects, without acting as a full agonist that causes adverse side effects [6]. || **Solubility** | Poor aqueous solubility (< 0.10 mg/mL). Soluble in DMSO (104 mg/mL) and ethanol (2 mg/mL) [7] [2]. || **Clinical Uses** | Topical treatment of vulvovaginal candidiasis, skin fungal infections, and infections involving *Candida albicans*, *Trichophyton* species, and *Malassezia furfur* [1] [8]

[4]. | **Toxicity Profile** | Shown to be safe in topical animal studies. Acute oral LD₅₀ in mice and rats is 3000 mg/kg [9]. |

Mechanism of Action: Signaling Pathways

The following diagrams illustrate the dual mechanisms of action of **fenticonazole nitrate**.



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Dual mechanisms of **fenticonazole nitrate**: antifungal action and PPAR γ pathway modulation.

Advanced Formulation Research

A major research focus is on novel nanosystems to enhance the delivery of **fenticonazole nitrate**, addressing its poor solubility [7]. The table below compares some of these advanced systems.

Nanosystem	Key Components	Target Route	Notable Outcomes
Cubosomes [3]	Glyceryl monooleate (GMO), Brij 92, Tween 80, Fenchone	Vaginal	High entrapment efficiency (85.3%), enhanced biofilm inhibition, and deeper mucosal penetration.
Terpesomes [7]	Terpenes (e.g., Limonene, Fenchone), Phospholipids	Ocular / Vaginal	Acts as penetration enhancers; synergistic antifungal activity.
Olaminosomes [7]	Oleic Acid, Oleylamine, Surfactants (e.g., Span 80)	Ocular	Improved stability and permeability.
Novasomes & Trans-Novasomes [7]	Stearic/Oleic Acid, Cholesterol, Surfactants (e.g., Span 80, Brij)	Ocular / Topical	Enhanced skin permeation and retention for deep tissue infections.
Cerosomes [7]	Ceramide, Phospholipid, Surfactants	Topical	Optimized for long-term skin protection and permeation.

Experimental Protocols Overview

Here is a summary of key methodologies from recent research, which can serve as a guide for experimental design.

Preparation of Cubosomes via Hot Dispersion Emulsification [3]

This protocol is used to create nanostructured particles for enhanced vaginal delivery.

- **Statistical Design:** A 2³ full factorial design is recommended to optimize variables like GMO:Brij 92 ratio, lipid content percentage, and Tween 80:drug ratio.
- **Preparation Steps:**
 - **Melting:** The lipid phase (GMO, Brij 92, drug) and aqueous phase (Tween 80, fenchone in water) are heated separately to ~60°C.
 - **Emulsification:** The aqueous phase is added to the lipid phase with vigorous stirring using a high-speed homogenizer.
 - **Size Reduction:** The coarse emulsion is processed with a probe sonicator to form a fine cubosomal dispersion.
- **Characterization:** Key responses to measure are **Entrapment Efficiency (EE%)**, **Particle Size (PS)**, **Polydispersity Index (PDI)**, and **Zeta Potential (ZP)**.

Biological Validation of PPAR γ Modulation [6]

This set of assays validates the novel, non-antifungal mechanism of action.

- **TR-FRET Competitive Binding Assay:** Used to confirm the compound's binding affinity to the PPAR γ ligand-binding domain (LBD).
- **Dual-Luciferase Reporter Assay:** Measures the transcriptional activity of PPAR γ , demonstrating its weak partial agonism.
- **Adipocyte Differentiation Assay:** Differentiated 3T3-L1 adipocytes are stained with Oil Red O to assess lipid accumulation, showing that **fenticonazole nitrate** does not promote adipogenesis unlike full agonists.
- **In Vivo Anti-diabetic Models:** Animal models (e.g., high-fat diet-induced diabetic mice) are used to evaluate parameters like glucose tolerance and insulin sensitivity, confirming the therapeutic potential without weight gain side effects.

Ex Vivo and In Vivo Evaluation of Topical Formulations [7] [3]

These protocols are critical for establishing efficacy and safety.

- **Ex Vivo Permeation Study:** Uses Franz diffusion cells with excised vaginal or skin tissue to compare the permeation profile of the novel formulation against a conventional drug suspension.
- **Confocal Laser Scanning Microscopy (CLSM):** A fluorescent dye (e.g., Rhodamine B) is loaded into the formulation to visually confirm and quantify the depth of penetration into the mucosal or skin tissue.
- **Histopathological Assessment:** Tissues treated with the formulation are examined microscopically after staining (e.g., with H&E) to confirm the absence of irritation or damage to the epithelium and

underlying structures.

Research Summary and Future Directions

- **Overcoming Solubility Challenges:** The development of olaminosomes, terpesomes, cubosomes, and other nanosystems represents a significant advancement, improving localized delivery and efficacy for skin, vaginal, and ocular applications [7] [3].
- **Drug Repurposing Potential:** The discovery of its PPAR γ -modulating activity opens promising avenues for investigating **fenticonazole nitrate** in metabolic disorders like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), with a potentially better safety profile than current TZD drugs [6].

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